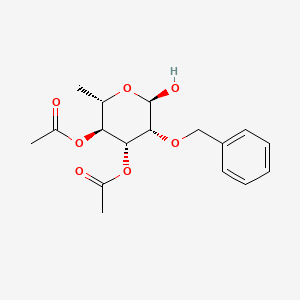
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is a compound used in organic synthesis. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is often utilized as a glycosyl donor in the construction of biologically relevant carbohydrate structures, making it valuable in various biochemical and pharmaceutical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups and the introduction of benzyl and acetyl groups. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of L-rhamnose are protected using acetyl groups.
Benzylation: The 2-hydroxyl group is selectively benzylated.
Deprotection: The acetyl groups are then removed to yield the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is widely used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study enzyme-substrate interactions and glycan-mediated processes such as cell-cell recognition and signal transduction.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules
Wirkmechanismus
The mechanism of action of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is crucial in the synthesis of glycosides and other carbohydrate derivatives. The molecular targets and pathways involved include various enzymes that facilitate glycosylation, such as glycosyltransferases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Di-O-acetyl-2-O-benzyl-L-rhamnopyranoside: Similar in structure but with different acetylation patterns.
2,3,4-Tri-O-acetyl-L-rhamnopyranoside: Another derivative with additional acetyl groups.
2-O-Benzyl-L-rhamnopyranoside: Lacks the acetyl groups present in 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside.
Uniqueness
This compound is unique due to its specific pattern of benzylation and acetylation, which makes it particularly useful as a glycosyl donor in synthetic chemistry. Its structure allows for selective reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C17H22O7 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6R)-4-acetyloxy-6-hydroxy-2-methyl-5-phenylmethoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-10-14(23-11(2)18)15(24-12(3)19)16(17(20)22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1 |
InChI-Schlüssel |
HBVDJQLPAKHZER-MJQUHVBXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




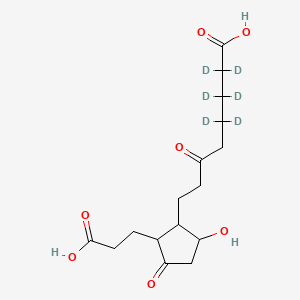
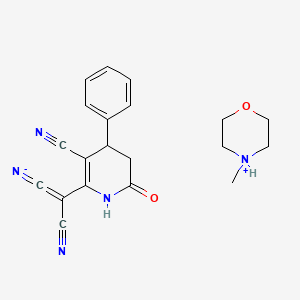
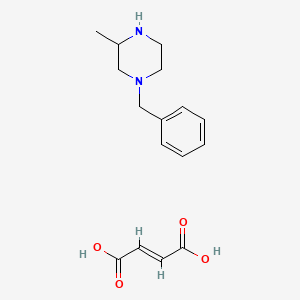
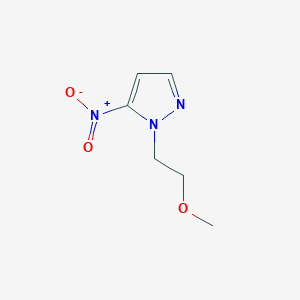

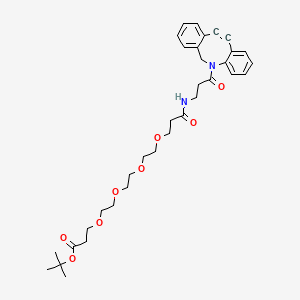
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
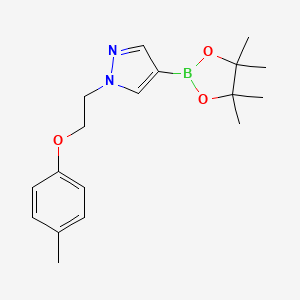
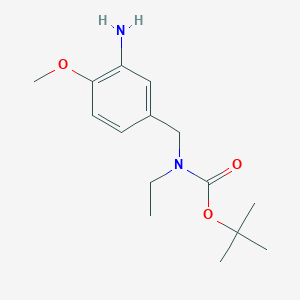
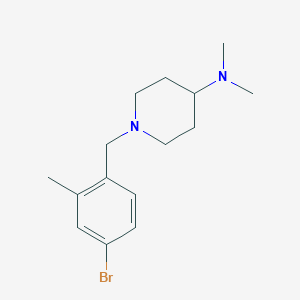

![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
